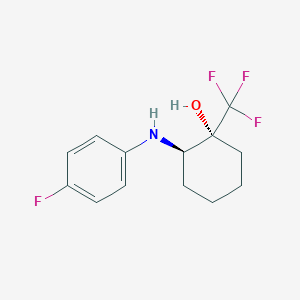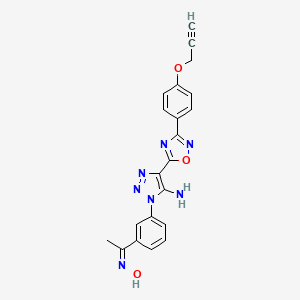
lambda2-Stannane;4-prop-1-en-2-ylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymopentin is a synthetic pentapeptide composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine. It is derived from the thymic hormone thymopoietin and has been widely studied for its immunomodulatory properties. Thymopentin has been used in clinical studies to improve the immunological condition of patients, particularly during the early years of the AIDS pandemic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymopentin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, thymopentin is often produced using large-scale SPPS. The peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Thymopentin undergoes various chemical reactions, including:
Oxidation: Thymopentin can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Thymopentin can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products: The major products formed from these reactions include oxidized or reduced forms of thymopentin and various substituted analogs used for research purposes .
Applications De Recherche Scientifique
Thymopentin has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in T-cell differentiation and immune response modulation.
Medicine: Explored as a therapeutic agent for autoimmune diseases, cancer immunotherapy, and as an adjuvant in vaccines.
Industry: Utilized in the development of sustained-release formulations for improved patient compliance
Mécanisme D'action
Thymopentin exerts its effects by interacting with T cells, promoting their differentiation and enhancing their function. It binds to specific receptors on the surface of T cells, leading to the activation of signaling pathways that result in the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the immune response by stimulating the proliferation and activation of T cells .
Comparaison Avec Des Composés Similaires
Thymopentin is unique compared to other thymic peptides due to its specific amino acid sequence and its potent immunomodulatory effects. Similar compounds include:
Thymosin alpha-1: Another thymic peptide with immunomodulatory properties, but with a different amino acid sequence.
Thymopoietin: The parent hormone from which thymopentin is derived, involved in T-cell differentiation.
Thymulin: A thymic peptide that also modulates immune function but has a different mechanism of action.
Thymopentin stands out due to its ability to enhance T-cell function and its potential therapeutic applications in various diseases .
Propriétés
Formule moléculaire |
C10H12OSn |
|---|---|
Poids moléculaire |
266.91 g/mol |
Nom IUPAC |
λ2-stannane;4-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O.Sn.2H/c1-8(2)10-5-3-9(7-11)4-6-10;;;/h3-7H,1H2,2H3;;; |
Clé InChI |
KQJCARZYRNALAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)C=O.[SnH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)



![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
